AM-211 sodium is a chemical compound recognized as a potent antagonist of the prostaglandin D2 receptor type 2. It has shown significant activity in various animal models related to allergic inflammation, making it a compound of interest in pharmacological research. The compound is classified under biochemical agents and is primarily used for its effects on the prostaglandin signaling pathway, which plays a crucial role in various physiological processes and inflammatory responses .
The synthesis of AM-211 sodium typically involves several chemical reactions that focus on creating the specific molecular structure required for antagonistic activity against the prostaglandin D2 receptor type 2. While detailed synthetic pathways are not extensively documented in the available literature, it is known that such compounds often utilize advanced organic synthesis techniques that may include:
The synthesis process may require specific reagents and conditions tailored to achieve high yields and purity. For example, the use of organotin precursors has been noted in related compounds, which may also be applicable to AM-211 sodium synthesis . Furthermore, purification methods following synthesis are essential to isolate the active form of the compound effectively.
AM-211 sodium's molecular structure is characterized by its unique arrangement of atoms that facilitate its interaction with the prostaglandin D2 receptor type 2. Although specific structural diagrams are not provided in the literature, compounds of this nature typically exhibit:
The compound has a specific molecular formula and weight, which can be derived from its chemical structure. The Chemical Abstracts Service number for AM-211 sodium is 1263077-74-2, indicating its unique identification in chemical databases .
AM-211 sodium undergoes various chemical reactions that are critical for its functionality as a receptor antagonist. Key reactions include:
The precise mechanisms by which AM-211 sodium interacts with biological targets involve complex biochemical pathways. The understanding of these interactions can be enhanced through techniques such as radiolabeling and receptor binding assays.
The mechanism by which AM-211 sodium exerts its effects involves competitive antagonism at the prostaglandin D2 receptor type 2. Upon administration, it binds to the receptor site without activating it, thereby inhibiting downstream signaling pathways associated with allergic inflammation.
Research indicates that AM-211 sodium displays high affinity for various species' prostaglandin D2 receptors, including human and rodent models . This broad affinity suggests potential applications across different therapeutic contexts involving allergic responses.
While specific physical properties such as melting point and solubility are not extensively documented in available literature, compounds similar to AM-211 sodium typically exhibit:
AM-211 sodium's chemical properties include:
Relevant data regarding these properties can be crucial for researchers intending to utilize AM-211 sodium in experimental settings.
AM-211 sodium's primary applications lie within scientific research focused on:
Its effectiveness in animal models highlights its potential utility in developing new treatments for conditions associated with excessive prostaglandin D2 signaling .
AM-211 sodium refers to a radiopharmaceutical compound where the alpha-emitter astatine-211 (²¹¹At) is stabilized by a sodium-containing moiety, typically appearing as [²¹¹At]NaAt (sodium astatide). This compound represents a cornerstone in targeted alpha therapy (TAT) for cancer due to astatine-211’s unique nuclear decay properties and the biochemical role of sodium in enhancing solubility and stability. Unlike beta-emitters, alpha particles from ²¹¹At deliver high linear energy transfer (LET) radiation (5.87–7.45 MeV) over ultra-short path lengths (50–90 μm), enabling precise tumor cell killing while sparing adjacent healthy tissue [4]. The sodium counterion here is critical for maintaining the compound’s ionic integrity during purification and physiological delivery.
Nuclear Characteristics:Astatine-211 decays with a half-life of 7.2 hours via two branches:
This dual decay pathway results in 100% alpha emission, making it ideal for therapeutic applications. The emitted X-rays allow limited SPECT imaging, providing a theranostic capability.
Physicochemical Behavior:As a sodium salt, AM-211 exhibits high hydrophilicity, facilitating dissolution in aqueous media for intravenous administration. Key properties include:
Table 1: Nuclear Decay Properties of Astatine-211 in AM-211 Sodium
Property | Value | Therapeutic Implication |
---|---|---|
Half-life | 7.2 hours | Matches pharmacokinetics of antibodies |
Alpha energy | 5.87 MeV (41.8%), 7.45 MeV (58.2%) | High LET (97 keV/μm); dense DNA damage |
Emission particles | 100% alpha | No beta/gamma side effects |
Imaging photons | 77–92 keV X-rays | SPECT-compatible theranostics |
Table 2: Physicochemical Properties of AM-211 Sodium
Parameter | Characteristic | Consequence |
---|---|---|
Solubility | High in aqueous media (as Na⁺ salt) | Compatible with IV formulation |
Redox sensitivity | Prone to oxidation at pH > 6 | Requires antioxidants in formulations |
Bond dissociation | C–At: 49 kcal/mol (vs. C–I: 62 kcal/mol) | In vivo instability; thyroid uptake |
Charge | Anionic (At⁻) with Na⁺ counterion | Electrostatic interactions with biomolecules |
Elemental Discovery:Astatine (atomic number 85) was first synthesized in 1940 by Dale R. Corson, Kenneth R. Mackenzie, and Emilio Segrè at UC Berkeley via the reaction ²⁰⁹Bi(α,2n)²¹¹At. As the heaviest halogen, its name derives from the Greek astatos (unstable), reflecting its lack of stable isotopes [1] [5]. Early chemistry used tracer-level studies due to scarcity (production yields: μg/hour).
Therapeutic Evolution:
Sodium’s Role in Purification:Post-irradiation, ²¹¹At is recovered from dissolved Bi targets via dry distillation (600°C). Sodium hydroxide is used to trap volatile astatine as [²¹¹At]NaAt, leveraging sodium’s reducing capacity to prevent re-volatilization:$$\ce{2At2 + 2NaOH -> NaAt + NaOAt + H2O}$$The sodium astatide is then purified for labeling [4].
Table 3: Historical Development of Astatine-211 Therapeutics
Year | Development | Significance |
---|---|---|
1940 | Astatine synthesized (Berkeley) | Discovery of element 85 |
1980s | First ²¹¹At-mAb conjugates (preclinical) | Proof-of-concept for targeted alpha therapy |
2008 | Phase I trial: ²¹¹At-ch81C6 (glioma) | First human use; established safety |
2016 | GMP production of [²¹¹At]NaAt (Japan) | Enabled clinical trials |
2024 | ²¹¹At-anti-CD45 trials (hematologic cancers) | Expanded to blood cancers |
Counterion Effects:The sodium ion (Na⁺) in AM-211 sodium profoundly influences:
Electrochemical Stability:Na⁺ modulates redox reactions that degrade At⁻:
Biological Interactions:
Stabilization Strategies:
Table 4: Sodium-Dependent Stabilization Mechanisms in AM-211 Compounds
Mechanism | Example | Effect on AM-211 Stability |
---|---|---|
Redox buffering | Sodium ascorbate | Reduces At⁺→At⁻; prevents oxidation |
Ionic strength control | NaCl in formulation | Suppresses At⁻ hydrolysis |
Co-transport inhibition | NaClO₄ (blocks NIS) | Lowers thyroid uptake by 90% |
Chelator coordination | Sodium cryptands | Enhances astatide binding to biomolecules |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7